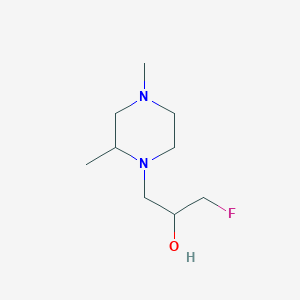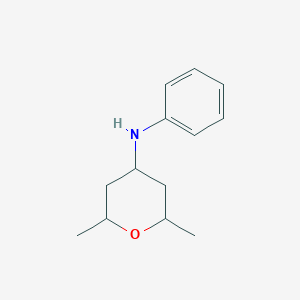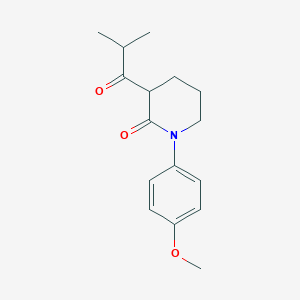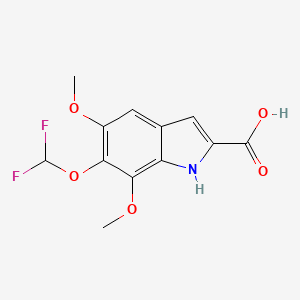
1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
The synthesis of 1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,4-dimethylpiperazine with a fluorinated alcohol under specific conditions. One common method involves the use of anhydrous tetrahydrofuran (THF) as a solvent, with the reaction carried out at room temperature. The dibasic nature of piperazines means that no extra base or excess of piperazine reagent is required .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.
Chemical Reactions Analysis
1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,4-Dimethylpiperazin-1-yl)-3-fluoropropan-2-ol can be compared with other piperazine derivatives, such as:
1-(2,4-Dimethylphenylsulfanyl)piperazine: Known for its use in the synthesis of antidepressant molecules.
3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one: Exhibits anticancer activity and is used in the design of kinase inhibitors.
The uniqueness of this compound lies in its fluorinated alcohol moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C9H19FN2O |
|---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(2,4-dimethylpiperazin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-8-6-11(2)3-4-12(8)7-9(13)5-10/h8-9,13H,3-7H2,1-2H3 |
InChI Key |
SVXWJRPCIPYWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC(CF)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13259823.png)
amine](/img/structure/B13259835.png)
![4-[(Phenylmethyl)sulfonyl]-piperidine](/img/structure/B13259836.png)
![1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-fluoropropan-2-ol](/img/structure/B13259842.png)



![5-[(Prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid](/img/structure/B13259868.png)




![1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride](/img/structure/B13259893.png)

